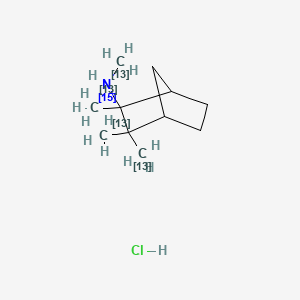

Mecamylamine (hydrochloride)-13C4,15N

説明

BenchChem offers high-quality Mecamylamine (hydrochloride)-13C4,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mecamylamine (hydrochloride)-13C4,15N including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H22ClN |

|---|---|

分子量 |

208.71 g/mol |

IUPAC名 |

N,2,3,3-tetra((113C)methyl)bicyclo[2.2.1]heptan-2-(15N)amine;hydrochloride |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i1+1,2+1,3+1,4+1,12+1; |

InChIキー |

PKVZBNCYEICAQP-WNJSOVSZSA-N |

異性体SMILES |

[13CH3]C1(C2CCC(C2)C1([13CH3])[15NH][13CH3])[13CH3].Cl |

正規SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Mecamylamine Hydrochloride-¹³C₄,¹⁵N: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Analysis

Mecamylamine hydrochloride is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that readily crosses the blood-brain barrier.[1] Historically used as a ganglionic blocker for treating hypertension, its therapeutic potential is now being explored for a variety of central nervous system disorders, including nicotine addiction and certain neuropsychiatric conditions.[1][2] In modern drug development, particularly in pharmacokinetic and metabolic studies, the precise quantification of a drug and its metabolites in biological matrices is paramount. This necessitates the use of a robust internal standard to ensure the accuracy and reliability of analytical methods.[]

This guide focuses on the chemical properties and applications of Mecamylamine hydrochloride-¹³C₄,¹⁵N, a stable isotope-labeled (SIL) analogue of mecamylamine. The incorporation of four ¹³C atoms and one ¹⁵N atom into the mecamylamine structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[4] Unlike its unlabeled counterpart, the SIL version can be differentiated by the mass spectrometer, yet it exhibits nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[] This co-elution and similar behavior effectively normalize for variations in sample extraction and matrix effects, leading to highly accurate and precise quantification of the unlabeled drug.[]

Physicochemical Properties of Mecamylamine Hydrochloride-¹³C₄,¹⁵N

The fundamental chemical properties of Mecamylamine hydrochloride-¹³C₄,¹⁵N are crucial for its effective use as an internal standard. The introduction of stable isotopes results in a predictable increase in its molecular weight without altering its fundamental chemical structure or reactivity.

| Property | Value | Source(s) |

| Chemical Name | N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine-¹³C₄,¹⁵N hydrochloride | [5][] |

| Molecular Formula | C₇[¹³C]₄H₂₂ClN[¹⁵N] | [4] |

| Molecular Weight | ~208.77 g/mol | [5][] |

| Unlabeled Molecular Weight | 203.75 g/mol | N/A |

| Isotopic Purity | ¹³C: 99%, ¹⁵N: 98% | [5] |

| Appearance | White to off-white crystalline solid | [N/A] |

| Solubility | Soluble in water, DMSO, and ethanol | [N/A] |

Analytical Characterization and Methodologies

The utility of Mecamylamine hydrochloride-¹³C₄,¹⁵N as an internal standard is realized through its analysis by various sophisticated analytical techniques. This section provides an overview of these methods and detailed protocols for their application.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for quantifying compounds using stable isotope dilution. The mass difference between the labeled and unlabeled mecamylamine allows for their simultaneous detection and quantification.

Expected Mass Shift: The incorporation of four ¹³C atoms and one ¹⁵N atom results in a mass increase of approximately 5 Da compared to the unlabeled mecamylamine. This clear mass difference is readily resolved by modern mass spectrometers.

Protocol 1: Quantitative Analysis of Mecamylamine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of small molecules in biological matrices using a stable isotope-labeled internal standard.[7][8][9]

1. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a stock solution of unlabeled mecamylamine hydrochloride in methanol.

- Prepare a stock solution of Mecamylamine hydrochloride-¹³C₄,¹⁵N (internal standard, IS) in methanol at a concentration of 1 µg/mL.

- Serially dilute the unlabeled mecamylamine stock solution with drug-free human plasma to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS solution (1 µg/mL).

- Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 10% B to 90% B over 5 minutes).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS System: A triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:

- Mecamylamine (unlabeled): Precursor ion (Q1) -> Product ion (Q3) (To be determined empirically, but based on the structure, likely transitions would involve the protonated molecule and a characteristic fragment).

- Mecamylamine-¹³C₄,¹⁵N (IS): Precursor ion (Q1) + 5 -> Product ion (Q3) + 5 (The product ion will also be shifted by 5 Da if the labeled atoms are part of the fragment).

- Data Analysis: Quantify the unlabeled mecamylamine by calculating the peak area ratio of the analyte to the IS.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers an alternative to LC-MS. Mecamylamine can be analyzed by GC-MS, often requiring derivatization to improve its chromatographic properties.[10]

Protocol 2: GC-MS Analysis of Mecamylamine with Derivatization

This protocol is based on general procedures for the GC-MS analysis of amines, which often require derivatization.

1. Sample Preparation and Derivatization:

- Extract mecamylamine from the sample matrix using a suitable solvent extraction method.

- Evaporate the solvent to dryness.

- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).

- Heat the mixture (e.g., at 70°C for 45 minutes) to form the trimethylsilyl (TMS) derivative of mecamylamine.

2. GC-MS Conditions:

- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like a DB-5ms).

- Carrier Gas: Helium.

- Injection Mode: Splitless.

- Temperature Program: An optimized temperature ramp to ensure good separation.

- MS System: A single quadrupole or ion trap mass spectrometer.

- Ionization Mode: Electron Ionization (EI).

- Data Acquisition: Scan mode to identify characteristic fragments or selected ion monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity and isotopic labeling pattern of Mecamylamine hydrochloride-¹³C₄,¹⁵N.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The four labeled carbon atoms will have significantly enhanced signals compared to the natural abundance ¹³C signals. The chemical shifts will be similar to the unlabeled compound, but the presence of the ¹⁵N atom may cause small changes in the shifts of adjacent carbons.

-

¹⁵N NMR: A ¹⁵N NMR spectrum will show a signal for the labeled nitrogen atom. The chemical shift of this signal is characteristic of the chemical environment of the nitrogen atom.

-

¹H NMR: The ¹H NMR spectrum will be very similar to that of the unlabeled compound. The ¹³C and ¹⁵N labeling will result in small satellite peaks due to coupling between these nuclei and adjacent protons.

Application Workflow: Use as an Internal Standard

The primary application of Mecamylamine hydrochloride-¹³C₄,¹⁵N is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the quantification of Mecamylamine using Mecamylamine hydrochloride-¹³C₄,¹⁵N as an internal standard.

Logical Framework for Isotopic Dilution

The principle of isotopic dilution is based on the addition of a known amount of the isotopically labeled standard to the sample before processing. The ratio of the unlabeled analyte to the labeled standard is measured by the mass spectrometer. Since any sample loss during preparation will affect both the analyte and the standard equally, their ratio remains constant, ensuring accurate quantification.

Caption: The logical principle of the isotopic dilution method.

Conclusion

Mecamylamine hydrochloride-¹³C₄,¹⁵N is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its chemical and physical properties, being nearly identical to the unlabeled drug, make it the gold standard for an internal standard in quantitative assays. The detailed methodologies provided in this guide offer a comprehensive framework for the accurate and precise quantification of mecamylamine in complex biological matrices, thereby supporting critical pharmacokinetic and metabolic studies. The use of such stable isotope-labeled standards is fundamental to ensuring the integrity and reliability of bioanalytical data in a regulatory and research environment.

References

-

Jacob, P., 3rd, Wu, S., Yu, L., & Benowitz, N. L. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 653–661. [Link]

-

Request PDF | Synthesis and Applications of Isotopically Labelled Compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor | Biochemistry. (2014, January 17). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. (n.d.). PubMed Central (PMC). Retrieved February 15, 2026, from [Link]

-

Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022, October 25). PubMed. Retrieved February 15, 2026, from [Link]

-

Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. | J-GLOBAL. (n.d.). J-GLOBAL. Retrieved February 15, 2026, from [Link]

-

Mecamylamine | C11H21N - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-exo- and 2-endo-mecamylamine analogs. Structure-activity relationships for nicotinic antagonism in the central nervous system | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

and N -substituted purine derivatives: a 15N NMR study. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

Mecamylamine: new therapeutic uses and toxicity/risk profile. (2001, April 15). PubMed. Retrieved February 15, 2026, from [Link]

-

Stable Isotope-Labeled Products For Metabolic Research. (n.d.). Eurisotop. Retrieved February 15, 2026, from [Link]

-

Cold-labeling and Stable isotopes. (2019, April 25). SpiroChem. Retrieved February 15, 2026, from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved February 15, 2026, from [Link]

-

13 C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved February 15, 2026, from [Link]

-

Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021, November 17). MDPI. Retrieved February 15, 2026, from [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]

-

development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique. (2017, September 25). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. (2025, September 5). MDPI. Retrieved February 15, 2026, from [Link]

-

Enhanced Forensic Mass Spectrometry Methods. (n.d.). Office of Justice Programs. Retrieved February 15, 2026, from [Link]

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

Sources

- 1. A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. otsuka.co.jp [otsuka.co.jp]

- 7. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stable isotope labeled mecamylamine for nAChR research

Title: Precision Pharmacology: A Technical Guide to Stable Isotope Labeled Mecamylamine in nAChR Research

Executive Summary

Mecamylamine (Inversine), a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist, has evolved from a historical antihypertensive agent into a critical probe for neuropsychiatric research.[1] Its ability to cross the blood-brain barrier (BBB) and block the nAChR ion pore makes it indispensable for studying addiction, depression, and neurodegeneration.

This guide details the application of Stable Isotope Labeled (SIL) Mecamylamine (e.g., Mecamylamine-d3, -

Part 1: The Mechanistic Imperative

To utilize labeled mecamylamine effectively, one must understand its specific binding mode. Unlike competitive antagonists (e.g.,

Mechanism of Action: Open-Channel Blockade

The following diagram illustrates the state-dependent binding of mecamylamine. This mechanism dictates that in ex vivo binding assays using SIL-mecamylamine, the presence of an agonist (like acetylcholine) is often required to expose the binding site.

Figure 1: State-dependent inhibition. Mecamylamine enters the nAChR ion channel only after agonist-induced opening, physically occluding ion flow.

Part 2: The Chemistry of Labeling

For quantitative mass spectrometry (LC-MS/MS), the SIL analog acts as an Internal Standard (IS). The choice of isotope and labeling position is critical to prevent "cross-talk" (spectral overlap) and isotopic scrambling.

Isotope Selection Strategy

The secondary amine structure of mecamylamine allows for convenient labeling at the N-methyl group.

| Feature | Deuterium ( | Carbon-13 ( |

| Common Analog | Mecamylamine-d3 (N-methyl-d3) | Mecamylamine- |

| Cost | Low | High |

| Mass Shift | +3 Da (Sufficient for MS resolution) | +1 to +4 Da (Depends on synthesis) |

| Chromatography | Risk: Deuterium Isotope Effect (retention time shift). | Ideal: Co-elutes perfectly with analyte. |

| Stability | High (if on methyl group). Avoid exchangeable protons. | Extremely High (Non-exchangeable). |

Critical Consideration:

While Deuterium is cost-effective, multiple deuterium atoms can slightly reduce the lipophilicity of the molecule, causing it to elute earlier than the native drug in Reverse-Phase Chromatography (RPC). If the retention time shift moves the IS out of the specific matrix suppression window of the analyte, quantification errors may occur [1]. For high-precision FDA-compliant assays,

Part 3: Analytical Applications (LC-MS/MS Workflow)

The primary application of SIL-mecamylamine is correcting for Matrix Effects in biological samples (plasma, brain tissue, CSF). Biological matrices contain phospholipids and salts that suppress ionization in the Mass Spec source. Because the SIL-IS co-elutes with the analyte, it experiences the exact same suppression, allowing the ratio of Analyte/IS to remain linear and accurate.

Validated Bioanalytical Workflow

Figure 2: The "Spike-Before-Extraction" principle is mandatory. Adding the IS immediately corrects for extraction efficiency losses and volume errors downstream.

Part 4: Experimental Protocol

This protocol is designed for the extraction of mecamylamine from rodent plasma or brain tissue, utilizing Mecamylamine-d3 as the internal standard.

Prerequisites:

-

Analyte: Mecamylamine HCl.[2]

-

Internal Standard (IS): Mecamylamine-d3 HCl.

-

Matrix: Plasma or Brain Homogenate (1:3 w/v in water).

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of Mecamylamine-d3 at 100 ng/mL in 50:50 Methanol:Water.

-

Note: Keep stock solutions refrigerated (4°C). Mecamylamine is stable, but evaporation of solvent changes concentration.

-

-

Sample Pre-treatment (The Alkaline Shift):

-

Aliquot 50

L of plasma/tissue homogenate into a microcentrifuge tube. -

Add 10

L of IS Working Solution (Mecamylamine-d3). Vortex gently. -

CRITICAL STEP: Add 20

L of 1.0 M NaOH (or concentrated Ammonium Hydroxide). -

Causality: Mecamylamine is a secondary amine with a pKa

11.2. To extract it into an organic solvent, you must drive the pH above 11 to ensure the molecule is in its neutral (uncharged) state [2]. Failure to alkalinize results in <5% recovery.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 500

L of extraction solvent (Methyl tert-butyl ether (MTBE) or n-Hexane/Dichloromethane 90:10). -

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate phases.

-

-

Reconstitution:

-

Transfer the upper organic layer (containing the neutral mecamylamine and IS) to a clean glass tube.

-

Evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitute in 100

L of Mobile Phase (e.g., 0.1% Formic Acid in Water / Acetonitrile 80:20). -

Note: The acidic mobile phase re-protonates the amine, making it suitable for ESI+ Mass Spectrometry.

-

-

LC-MS/MS Parameters (Guideline):

-

Ionization: ESI Positive mode (

). -

Transitions (MRM):

-

Mecamylamine:

(Quantifier). -

Mecamylamine-d3:

(Quantifier).

-

-

Column: C18 or Phenyl-Hexyl (provides better retention for amines).

-

References

-

Waters Corporation. (2017). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3]Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4032, Mecamylamine.Link

-

Tocris Bioscience. Mecamylamine hydrochloride: Non-competitive nAChR antagonist.Link

-

Papke, R. L., et al. (2001). The mechanism of mecamylamine action on neuronal nicotinic acetylcholine receptors.[4][5][6] Journal of Neurochemistry. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Precision Bioanalysis of Mecamylamine: Leveraging the 13C4-15N Analog for LC-MS/MS Quantitation

Executive Summary

This guide addresses the physicochemical and bioanalytical distinctions between Mecamylamine Hydrochloride (the active pharmaceutical ingredient) and its stable isotope-labeled analog, Mecamylamine-13C4, 15N Hydrochloride .[1] While pharmacologically inert, the 13C4 15N analog is a critical metrological tool. Unlike deuterated standards (e.g., Mecamylamine-d3) which may suffer from chromatographic isotope effects, the 13C/15N analog offers superior co-elution with the analyte, ensuring near-perfect correction for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Physicochemical & Pharmacological Foundation

The Analyte: Mecamylamine HCl

Mecamylamine is a secondary amine and a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3][4][5] Originally an antihypertensive, it has seen a renaissance in research regarding depression and addiction due to its ability to cross the Blood-Brain Barrier (BBB).

-

Mechanism of Action: Unlike competitive antagonists that fight for the acetylcholine (ACh) binding site, mecamylamine binds within the ion channel pore after it opens, effectively "plugging" the channel. This use-dependence means it is more effective when the system is overactive.

The Analog: Mecamylamine-13C4, 15N HCl

This molecule is a Stable Isotope Standard (SIS) . It is synthetically derived to be chemically identical to the analyte but physically distinct in mass.

-

Labeling: Four Carbon-12 atoms are replaced with Carbon-13, and one Nitrogen-14 is replaced with Nitrogen-15.[1]

-

Role: It serves strictly as an Internal Standard (IS) . It is spiked into biological matrices (plasma, urine, brain tissue) to normalize quantification data against extraction losses and ionization suppression.

Signaling Pathway Visualization

The following diagram illustrates the non-competitive antagonism mechanism which necessitates precise PK monitoring.

Figure 1: Mechanism of Action.[3] Mecamylamine blocks the open nAChR pore, preventing ion influx despite ACh binding.

Part 2: The Isotope Effect & Mass Spectrometry Physics

The critical difference between the two compounds is Mass and Chromatographic Behavior .

Mass Shift Calculation

To separate the analyte from the IS in a mass spectrometer, a minimum mass difference of +3 Da is recommended to avoid isotopic overlap (cross-talk). The 13C4 15N analog provides a robust +5 Da shift.

| Property | Mecamylamine HCl (Analyte) | Mecamylamine-13C4, 15N (IS) | Difference |

| Formula (Free Base) | C₁₁H₂₁N | ¹³C₄C₇H₂₁¹⁵N | N/A |

| Monoisotopic Mass | 167.167 Da | 172.175 Da | +5.008 Da |

| Precursor Ion (M+H)+ | 168.2 m/z | 173.2 m/z | +5.0 m/z |

The "Deuterium vs. Carbon-13" Advantage

Many labs use deuterated standards (e.g., Mecamylamine-d3). However, deuterium (D) is slightly more lipophilic than hydrogen (H).

-

The Risk: On high-performance C18 columns, deuterated analogs often elute slightly earlier than the analyte. If the analyte elutes during a matrix suppression zone (e.g., phospholipids), the IS might elute before the zone. The IS would not experience the same suppression, leading to inaccurate quantification.

-

The 13C/15N Solution: Carbon-13 and Nitrogen-15 do not alter the lipophilicity or pKa of the molecule. The 13C4 15N analog co-elutes exactly with Mecamylamine. This ensures that any matrix effect suppressing the analyte signal suppresses the IS signal by the exact same factor, yielding a perfect ratio.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify Mecamylamine in human plasma using the 13C4 15N analog.

Reagents & Stock Preparation

-

Analyte Stock: Dissolve Mecamylamine HCl in Methanol (1 mg/mL).

-

IS Stock: Dissolve Mecamylamine-13C4, 15N HCl in Methanol (1 mg/mL).

-

Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)

Self-Validating Step: We use the IS to correct for recovery loss during this step.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 20 µL of Working IS Solution .

-

Equilibrate: Vortex gently for 30 seconds. Crucial: Allow the IS to bind to plasma proteins similarly to the analyte.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

-

Vortex: High speed for 2 minutes.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to LC vials.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Gradient: 5% B to 90% B over 3 minutes.

MRM Transitions (Multiple Reaction Monitoring): Based on the fragmentation of the amine group (neutral loss of CH₃NH₂ or similar alkyl-amine):

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Note |

| Mecamylamine | 168.2 | 137.1 | 25 | Loss of amine group (-31) |

| Analog (IS) | 173.2 | 141.1 | 25 | Ring retains 13C4 (+4); 15N lost |

Note on IS Transition: Assuming the 13C labels are on the bicyclic ring and the 15N is on the amine. If the amine is cleaved (neutral loss), the 15N is lost, but the fragment retains the +4 Da from the 13C ring. Always verify fragmentation with a product ion scan.

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow. The IS is added prior to extraction to correct for all subsequent variability.

Part 4: Data Interpretation & Validation

To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Calculation of Results

Do not use absolute peak area. Use the Area Ratio :

Plot Concentration (x) vs. Ratio (y). The 13C4 15N analog ensures that the slope of this line remains constant even if matrix suppression varies between patients.

Cross-Talk Verification

Because the mass difference is only +5 Da, you must verify that the IS does not contribute signal to the Analyte channel (and vice versa).

-

Inject IS only: Monitor the Analyte transition (168->137). Signal should be < 20% of the Lower Limit of Quantification (LLOQ).

-

Inject Analyte only (at ULOQ): Monitor the IS transition (173->141). Signal should be < 5% of the IS working concentration response.

References

-

PubChem. (2023). Mecamylamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Bacher, I., et al. (2009). Mecamylamine – a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders.[1][2][4][5] Expert Opinion on Pharmacotherapy. [Link]

Sources

Mecamylamine in Nicotinic Receptor Research: Mechanism, Tracer Kinetics, and Validation Protocols

Executive Summary

Mecamylamine (Inversine) occupies a unique niche in neuropharmacology and molecular imaging. While originally developed as an antihypertensive ganglionic blocker, its ability to cross the Blood-Brain Barrier (BBB) and its distinct non-competitive, open-channel blocking mechanism have made it a critical tool in neuropsychiatric drug development.

This guide analyzes mecamylamine's dual role:

-

As a Radiotracer Candidate: The synthesis and evaluation of [

C]Mecamylamine, and the kinetic reasons for its limited success in PET imaging. -

As a Validation Standard: Its primary utility as a blocking agent to define the non-displaceable binding potential (

) of novel nicotinic acetylcholine receptor (nAChR) tracers.

Part 1: Molecular Mechanism of Action

Unlike competitive antagonists (e.g., Dihydro-β-erythroidine) that fight acetylcholine (ACh) for the orthosteric binding site on the

The "Trapping" Hypothesis

Mecamylamine binds within the transmembrane domain (TMD) of the ion channel. Its action is use-dependent and voltage-dependent :

-

Resting State: The channel is closed; mecamylamine cannot access its binding site.

-

Activation: ACh binds, the channel opens, and mecamylamine enters the pore.

-

Blockade: Mecamylamine binds to serine residues (specifically near position 6' and 10' in the M2 transmembrane segment), physically occluding ion flow.

-

Trapping: If the agonist dissociates while mecamylamine is inside, the channel gate closes, "trapping" the antagonist. This results in a long-lasting blockade that does not correlate strictly with plasma clearance.

Stereospecificity

Recent NMR and docking studies reveal distinct binding modes for its enantiomers:

-

S-(+)-Mecamylamine: Interacts primarily with the luminal (L) sites deep within the pore.

-

R-(-)-Mecamylamine: Shows affinity for both luminal and non-luminal inter-subunit sites.[1][2]

Visualization: The Pore Blockade Mechanism

The following diagram illustrates the transition from an open channel to a mecamylamine-blocked state.

Figure 1: The use-dependent "Trapping" mechanism of mecamylamine at the nAChR pore.[3]

Part 2: Mecamylamine as a PET Tracer ([ C]Mecamylamine)

Attempts to label mecamylamine with Carbon-11 to visualize nAChR density directly have provided critical lessons in tracer design.

Radiosynthesis

The standard synthesis involves N-alkylation of the desmethyl precursor using [

-

Precursor: N-desmethylmecamylamine (Exo-2-amino-3,3-dimethyl-norcamphane).

-

Reaction: Alkylation in DMF with tetrabutylammonium hydroxide at 80°C.

-

Yield: Typically 30–40% (decay corrected).[4]

-

Purity: >99% radiochemical purity is achievable.[5]

The Kinetic Failure

Despite successful synthesis and BBB penetration, [

-

High Non-Specific Binding: The molecule is highly lipophilic, leading to extensive binding to white matter and non-receptor proteins.

-

Lack of Specific Signal: In primate studies (Sobrio et al., 2005), pre-treatment with unlabeled mecamylamine failed to significantly displace the radioactive signal. This suggests the "specific binding" signal is drowned out by non-specific noise.

Scientific Insight: A successful tracer requires a high

Part 3: The "Gold Standard" Validation Protocol

While it failed as a tracer, mecamylamine is the industry standard blocking agent used to validate other high-affinity tracers (e.g., [

Why Use Mecamylamine for Validation?

-

Broad Spectrum: It blocks

, -

Safety Profile: Unlike toxins (e.g.,

-bungarotoxin), it is safe for human blocking studies (doses 2.5–10 mg). -

Proof of Specificity: If a new tracer's signal is not reduced by mecamylamine pre-treatment, the tracer is binding to non-receptor targets.

Experimental Workflow: In Vivo Blocking Assay

This protocol determines the Non-Displaceable Binding Potential (

Step 1: Baseline Scan

-

Inject novel radiotracer (e.g., 5 mCi).

-

Acquire dynamic PET data (0–90 min).

-

Calculate Total Distribution Volume (

).

Step 2: Blocking Scan (24–48 hours later)

-

Pre-treatment: Administer Mecamylamine (1.0 mg/kg IV in primates; 2.5–5 mg oral in humans) 60 minutes prior to tracer injection.

-

Rationale: Allows time for BBB penetration and pore entry.

-

-

Tracer Injection: Inject same dose of radiotracer.

-

Acquisition: Acquire dynamic PET data.

-

Calculate Blocked Distribution Volume (

).

Step 3: Kinetic Modeling

Calculate Occupancy or Specific Binding:

Visualization: Validation Workflow

Figure 2: Workflow for validating novel nAChR tracers using mecamylamine blockade.

Part 4: Comparative Data Analysis

The following table contrasts mecamylamine with other common nicotinic antagonists used in research.

| Compound | Mechanism | Binding Site | BBB Permeability | Primary Use |

| Mecamylamine | Non-competitive (Open Channel) | Transmembrane Pore | High | In vivo PET validation; Behavioral studies |

| DH | Competitive Antagonist | Orthosteric ( | Moderate | In vitro binding; Slice physiology |

| Methyllycaconitine (MLA) | Competitive Antagonist | Orthosteric ( | Low | Selective |

| Chlorisondamine | Non-competitive | Channel Blocker | Low (Permanent charge) | Peripheral blockade (does not cross BBB) |

Key Takeaway: Mecamylamine is the only viable option for whole-brain in vivo blocking studies due to its lipophilicity and lack of permanent charge.

References

-

Sobrio, F., et al. (2005). Evaluation in rats and primates of [11C]-mecamylamine, a potential nicotinic acetylcholine receptor radioligand for positron emission tomography.[4] Neurochemistry International. [Link]

-

Varanda, W. A., et al. (1985). Mechanism of mecamylamine block of neuronal acetylcholine responses.[6] Molecular Pharmacology. [Link]

-

Bondarenko, V., et al. (2014). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry. [Link]

-

Ding, Y. S., et al. (2000). Mapping nicotinic acetylcholine receptors with PET. Synapse. [Link]

-

Gurney, A. M., & Rang, H. P. (1984). The channel-blocking action of methonium compounds on rat submandibular ganglion cells. British Journal of Pharmacology. [Link]

Sources

- 1. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation in rats and primates of [11C]-mecamylamine, a potential nicotinic acetylcholine receptor radioligand for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Mecamylamine-[13C4, 15N] as a Precision Internal Standard

Topic: Mecamylamine 13C4 15N Molecular Weight and Isotopic Purity Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous field of bioanalysis and pharmacokinetics, the accuracy of quantitative data is inextricably linked to the quality of the Internal Standard (IS). Mecamylamine-[13C4, 15N] represents a "Gold Standard" stable isotope-labeled (SIL) analogue of the nicotinic acetylcholine receptor antagonist Mecamylamine. Unlike deuterated analogues, which can suffer from hydrogen-deuterium exchange (HDX) or chromatographic isotope effects, the incorporation of Carbon-13 and Nitrogen-15 provides a robust, chemically stable mass shift (+5 Da). This guide details the physicochemical properties, theoretical mass calculations, and validation protocols required to utilize this compound effectively in LC-MS/MS workflows.

Chemical Identity & Structural Specifications[1][2][3][4][5]

Mecamylamine is a secondary amine with a bicyclic norbornane structure. The [13C4, 15N] isotopolog is engineered by substituting four carbon atoms (typically the methyl groups) and the nitrogen atom with their heavy stable isotopes.

Structural Comparison[3]

| Feature | Unlabeled Mecamylamine | Mecamylamine-[13C4, 15N] |

| CAS Number | 60-40-2 (Free Base) / 826-39-1 (HCl) | N/A (Specific Isotopolog) |

| Molecular Formula | C₁₁H₂₁N | ¹³C₄C₇H₂₁¹⁵N |

| Label Position (Typical) | None | N-Methyl & Ring Methyls (¹³C), Amine (¹⁵N) |

| Mass Shift | Reference (M+0) | +5.01 Da (M+5) |

Molecular Weight Analysis

For mass spectrometry (LC-MS/MS), the Monoisotopic Mass is the critical metric, representing the mass of the molecule containing only the most abundant isotopes (or specific labeled isotopes). The Average Molecular Weight is used for gravimetric preparation.

Table 1: Mass Calculations (Free Base)

| Isotope | Count | Exact Mass (Da) | Contribution (Unlabeled) | Contribution (Labeled) |

| ¹²C | 11 (Unlabeled) / 7 (Labeled) | 12.00000 | 132.00000 | 84.00000 |

| ¹³C | 0 (Unlabeled) / 4 (Labeled) | 13.00335 | 0.00000 | 52.01340 |

| ¹H | 21 | 1.00783 | 21.16443 | 21.16443 |

| ¹⁴N | 1 (Unlabeled) / 0 (Labeled) | 14.00307 | 14.00307 | 0.00000 |

| ¹⁵N | 0 (Unlabeled) / 1 (Labeled) | 15.00011 | 0.00000 | 15.00011 |

| Total Monoisotopic Mass | 167.1675 | 172.1779 |

Note: If supplied as the Hydrochloride salt (HCl), add the mass of HCl (H: 1.00783 + ³⁵Cl: 34.96885 = 35.97668 Da).

-

Labeled HCl Salt Monoisotopic Mass: 208.1546 Da

-

Labeled HCl Salt Average MW: ~208.75 g/mol (varies slightly by batch enrichment)

Isotopic Purity & Enrichment[6]

Defining Purity Metrics

Researchers must distinguish between Chemical Purity (absence of chemical impurities) and Isotopic Purity (enrichment level).

-

Atom % Enrichment: The probability that a specific site contains the heavy isotope. High-grade standards typically feature >99 atom % ¹³C and >98 atom % ¹⁵N.

-

Isotopic Purity (M+0 Contribution): The most critical parameter for bioanalysis. It measures the absence of unlabeled (M+0) drug in the standard. Even a 0.5% presence of M+0 in the IS can cause significant bias in trace-level quantification of the analyte.

Calculating Isotopic Interference

When using Mecamylamine-[13C4, 15N], the "cross-talk" is minimized due to the +5 Da shift.

-

M+0 to M+5: The natural abundance of an M+5 isotope in the unlabeled analyte is negligible.

-

M+5 to M+0: The presence of unlabeled drug in the labeled standard must be <0.1% to prevent false positives in blank samples.

Analytical Validation Protocol (LC-MS/MS)

To ensure the integrity of the Internal Standard, the following self-validating workflow is recommended before routine use.

Stock Solution Preparation

-

Gravimetric Weighing: Weigh ~1.0 mg of Mecamylamine-[13C4, 15N] HCl into a deactivated glass vial. Causality: Deactivated glass prevents adsorption of the amine to active silanol groups.

-

Dissolution: Dissolve in 50:50 Methanol:Water to create a 1.0 mg/mL (free base equivalent) stock.

-

Storage: Store at -20°C. Stability is typically >1 year due to the non-exchangeable nature of ¹³C/¹⁵N labels.

Mass Shift Confirmation

Inject a 100 ng/mL solution of the IS into the mass spectrometer.

-

Precursor Ion (Q1): Scan range 170–175 Da. Expect dominant peak at 173.2 m/z (M+H)⁺.

-

Product Ion (Q3): Perform a product ion scan. Common fragments for Mecamylamine include loss of the amine or ring cleavage. Ensure the fragmentation pattern mirrors the unlabeled drug but shifted by the specific label locations.

Diagram: LC-MS/MS Validation Workflow

Figure 1: Step-by-step validation workflow for introducing Mecamylamine-[13C4, 15N] into a bioanalytical assay.

Why Choose 13C/15N Over Deuterium?

While deuterated (D3, D7) standards are common, ¹³C/¹⁵N labeling offers superior "Trustworthiness" for regulated bioanalysis:

-

Retention Time Stability: Deuterium can slightly alter lipophilicity, causing the IS to elute slightly earlier than the analyte. This separation exposes the IS to different matrix effects (ion suppression/enhancement) than the analyte. ¹³C/¹⁵N isotopes have virtually identical chromatographic behavior to the unlabeled drug, ensuring perfect co-elution and matrix compensation.

-

Label Stability: Deuteriums on acidic positions (adjacent to carbonyls or amines) can exchange with solvent protons (H/D exchange). ¹³C and ¹⁵N are part of the backbone and are non-exchangeable, guaranteeing the concentration remains constant throughout extraction and storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4032, Mecamylamine. Retrieved from [Link]

- Gu, H., et al. (2014).Good Practices in Bioanalytical Method Validation. Analytical Chemistry. (General reference on IS selection criteria).

Precision Pharmacology: Applications of Stable Isotope Labeled nAChR Antagonists

An In-Depth Technical Guide for Drug Discovery & Structural Biology

Executive Summary

The characterization of Nicotinic Acetylcholine Receptors (nAChRs) has historically relied on radioligand binding assays using ^3H or ^125I. While effective, these methods impose significant regulatory burdens, safety risks, and disposal costs. The integration of Stable Isotope Labeling (SIL) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) has created a superior paradigm: MS-Based Binding Assays and Isotope Dilution Mass Spectrometry (IDMS) .

This guide details the technical application of SIL-nAChR antagonists—specifically focusing on deuterated small molecules (e.g., [^2H_6]-MB327) and isotopically enriched peptides (e.g., ^13C/^15N-

The Mechanistic Rationale: Why Stable Isotopes?

In quantitative bioanalysis and structural biology, the "physicochemical identity" of the internal standard is paramount. Stable isotopes (

1.1 The "Gold Standard" of Correction

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix Effects (ion suppression or enhancement) are the primary source of quantitative error.

-

Problem: Co-eluting phospholipids in plasma/brain tissue compete for charge in the electrospray ionization (ESI) source, suppressing the signal of the nAChR antagonist.

-

SIL Solution: A stable isotope labeled internal standard (SIL-IS) co-elutes exactly with the analyte. Therefore, it experiences the exact same degree of ion suppression. The ratio of Analyte/SIL-IS remains constant, yielding absolute accuracy.

Core Application: MS-Based Binding Assays

Replacing Radioligands in Affinity Determination

The most advanced application of SIL-nAChR antagonists is the MS Binding Assay . This technique uses a deuterated "reporter ligand" to determine the affinity (

2.1 Case Study: The MB327 Binding Site

Recent work has validated the use of [^2H_6]-MB327 , a bispyridinium nAChR antagonist/resensitizer, to map binding sites on the Torpedo californica nAChR.[1]

-

Reporter Ligand: [^2H_6]-MB327 (Deuterated).[1]

-

Workflow: The SIL-ligand is incubated with the receptor. Bound and free fractions are separated via centrifugation. The bound fraction is denatured, and the released SIL-ligand is quantified via LC-MS/MS.

2.2 Mechanism of Action Diagram

The following diagram illustrates the competitive MS binding assay logic.

Figure 1: Workflow for MS-Based Competitive Binding Assays. The SIL-ligand acts as the quantifiable probe, displaced by the test compound.

Structural Dynamics: NMR & -Bungarotoxin

While small molecules utilize deuterium for MS quantification, peptide antagonists like

-

Application: Mapping the interface between

-BTX and the -

Method: Recombinant expression of

-BTX in E. coli grown on -

Result: Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy reveals chemical shift perturbations upon binding, identifying specific residues (e.g., Arg36, Lys38 in Finger II) critical for the high-affinity lock.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Mecamylamine in Plasma (IDMS)

Objective: Absolute quantification of the nAChR antagonist Mecamylamine using a deuterated internal standard.

-

Standard Preparation:

-

Prepare stock solution of Mecamylamine (Analyte).

-

Prepare stock solution of Mecamylamine-d3 (SIL-IS) at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Processing:

-

Aliquot 50

L of plasma into a 96-well plate. -

Spike: Add 10

L of Mecamylamine-d3 (SIL-IS) to every well (standards, QCs, and samples). -

Precipitation: Add 200

L of Acetonitrile (0.1% Formic Acid) to precipitate proteins. -

Vortex (5 min) and Centrifuge (4000g, 10 min, 4°C).

-

-

LC-MS/MS Analysis:

-

Inject supernatant onto a C18 Reverse Phase column.

-

MRM Transitions:

-

Analyte (Mecamylamine): m/z 168.2

137.1 -

SIL-IS (Mecamylamine-d3): m/z 171.2

140.1

-

-

-

Calculation:

-

Plot Area Ratio (Analyte Area / SIL-IS Area) vs. Concentration.

-

Note: The SIL-IS corrects for any evaporation or ionization loss during the run.

-

Protocol B: MS Binding Assay (Saturation Isotherm)

Objective: Determine

-

Incubation:

-

Prepare nAChR membrane suspension (approx. 50

g protein/sample). -

Add increasing concentrations of [^2H_6]-MB327 (0.1

M to 100 -

Non-Specific Binding Control: Include excess non-labeled MB327 (1 mM) in parallel tubes.

-

Incubate for 1 hr at 25°C.

-

-

Separation:

-

Centrifuge at 20,000g for 20 min.

-

Discard supernatant (or save for "free" calculation).

-

Wash pellet 1x with ice-cold buffer (rapid wash).

-

-

Quantification:

-

Resuspend pellet in Methanol/Water (50:50) to denature receptor and release ligand.

-

Centrifuge to remove protein debris.

-

Analyze supernatant via LC-MS/MS monitoring [^2H_6]-MB327 mass transition.

-

-

Data Analysis:

-

Subtract Non-Specific Binding from Total Binding to get Specific Binding.

-

Fit to One-Site Binding Hyperbola:

.

-

Data Presentation: SIL vs. Radioligand

| Feature | Radioligand Binding ( | MS Binding Assay (SIL-Ligand) |

| Safety | High Risk (Radioactivity) | Safe (Stable Isotopes) |

| Waste Disposal | Expensive, Regulated | Standard Chemical Waste |

| Ligand Stability | Radiolysis (Self-decomposition) | Chemically Stable |

| Specificity | Measures total radioactivity (including metabolites) | Measures intact parent molecule only (Mass Spec specificity) |

| Cost | High (Ligand synthesis & disposal) | Moderate (Initial synthesis high, running cost low) |

| Limit of Detection | Femtomolar (Very High) | Picomolar/Nanomolar (High - depends on MS sensitivity) |

References

-

Sichler, S., et al. (2018). Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor.[1] Toxicology Letters.[1]

-

Niessen, W. M. A. (2010). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Technical Note.

-

Mo, H., et al. (2002). NMR structural analysis of alpha-bungarotoxin and its complex with the principal alpha-neurotoxin-binding sequence on the alpha 7 subunit. Journal of Biological Chemistry.

- Horenstein, N. A., et al. (2016).Make it mass-spec: The transition from radioligand to mass spectrometry-based binding assays. Drug Discovery Today.

-

Rappenglück, S., et al. (2023). MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor.[4][5] bioRxiv.

Sources

- 1. Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry of nicotinic acetylcholine receptors and associated proteins as models for complex transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor | bioRxiv [biorxiv.org]

Mecamylamine: A Dual-Purpose Probe for BBB Permeability & nAChR Modulation

Executive Summary

Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) acts as a critical reference standard in neuropharmacology. While historically developed as an antihypertensive ganglionic blocker, its contemporary utility lies in its unique ability to readily cross the blood-brain barrier (BBB) despite being a secondary amine with a high pKa (~11.2).

For drug development scientists, Mecamylamine serves two distinct technical roles:

-

In Vitro Positive Control: It validates the passive transcellular permeability of BBB models (e.g., PAMPA, Caco-2, MDCK-MDR1).

-

In Vivo Radiotracer: As [11C]Mecamylamine, it functions as a Positron Emission Tomography (PET) probe to assess BBB integrity and cerebral blood flow, although its utility as a specific nAChR ligand is limited by high non-specific binding.

Part 1: Physicochemical Basis of Transport

Understanding why Mecamylamine crosses the BBB is essential for interpreting assay data. Unlike quaternary ammonium compounds (e.g., Hexamethonium) which are permanently charged and BBB-impermeable, Mecamylamine exists in equilibrium between ionized and unionized forms.

The pH-Partition Paradox

At physiological pH (7.4), the Henderson-Hasselbalch equation predicts that Mecamylamine (pKa 11.2) is >99.9% protonated (ionized).

Despite this, the minute fraction of unionized free base is highly lipophilic (LogP ~2.7) and diffuses rapidly across the endothelial membrane. As the free base is depleted from the blood side, the equilibrium shifts, driving continuous transport. Once in the acidic environment of the brain interstitium or intracellular compartments, it may undergo "ion trapping."

Transport Mechanism Diagram

Figure 1: The "Ion Trapping" mechanism allowing Mecamylamine BBB penetration despite high ionization.

Part 2: In Vitro Experimental Protocols

In high-throughput screening, Mecamylamine is the "Gold Standard" positive control for Passive Transcellular Permeability . If Mecamylamine fails to cross your model, the lipid content or surface area is insufficient.

Protocol: Transwell Permeability Assay (MDCK-MDR1/Caco-2)

Objective: Determine the Apparent Permeability Coefficient (

1. Reagents & Preparation

-

Test Compound: Mecamylamine HCl (Sigma-Aldrich or equivalent).

-

Buffer: HBSS (Hanks' Balanced Salt Solution) + 10 mM HEPES, pH 7.4.

-

Stock Solution: 10 mM in DMSO.

-

Working Solution: 10 µM in HBSS (Final DMSO < 0.1%).

2. Workflow Steps

-

Equilibration: Wash Apical (A) and Basolateral (B) chambers of Transwell plates with HBSS (37°C, 30 min).

-

Dosing: Replace Apical buffer with Working Solution (Donor). Fill Basolateral with fresh HBSS (Receiver).

-

Incubation: Incubate at 37°C with orbital shaking (50-100 rpm) for 60 minutes.

-

Sampling:

-

T=0: Sample Donor solution immediately.

-

T=60: Sample Receiver solution (Basolateral).

-

T=60: Sample Donor solution (Apical) to check mass balance.

-

-

Analysis: Quantify using LC-MS/MS (MRM mode).

-

Transition: m/z 168.2 → 137.1 (verify with specific instrument).

-

3. Calculation & Validation

Calculate

- : Rate of permeation (µmol/s).

- : Surface area of insert (cm²).

- : Initial donor concentration (µM).

Reference Values for Validation:

| Cell Line | Expected

Part 3: [11C]Mecamylamine PET Tracer Synthesis

For in vivo studies, Carbon-11 labeled Mecamylamine is used to image distribution. The synthesis relies on the methylation of the nor-precursor (N-desmethylmecamylamine).

Radiosynthesis Workflow

The synthesis must be rapid due to the 20-minute half-life of Carbon-11.

Figure 2: Radiosynthesis of [11C]Mecamylamine via N-methylation.

Kinetic Modeling & Interpretation

When used in PET imaging, [11C]Mecamylamine exhibits flow-dependent uptake .

-

Initial Uptake (0-5 min): Linearly correlated with Cerebral Blood Flow (CBF).

-

Late Phase: Washout is slow due to "ion trapping" and non-specific binding.

-

Receptor Specificity: Unlike high-affinity ligands (e.g., [18F]Flubatine), Mecamylamine has high non-specific binding. Therefore, it is not recommended for quantifying low-density nAChR subtypes but is excellent for validating BBB permeability in disease models (e.g., Stroke, TBI).

References

-

Mecamylamine as a nAChR Antagonist & BBB Permeability

- Source: National Institutes of Health (NIH) / PubMed

- Title: Potential Therapeutic Uses of Mecamylamine and its Stereoisomers

-

URL:[Link]

-

Radiosynthesis of [11C]Mecamylamine

-

In Vitro BBB Modeling (MDCK/Caco-2)

- Source: PubMed Central

- Title: Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model

-

URL:[Link]

-

Physicochemical Properties

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation in rats and primates of [11C]-mecamylamine, a potential nicotinic acetylcholine receptor radioligand for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mecamylamine - Wikipedia [en.wikipedia.org]

- 4. A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Mecamylamine: A Stable Isotope-Guided Technical Analysis

This guide provides an advanced technical analysis of the pharmacokinetics (PK) of mecamylamine, focusing on the critical application of stable isotopes for bioanalytical precision and metabolic elucidation.

Executive Summary & Mechanism of Action

Mecamylamine (Inversine, Vecamyl) is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike quaternary ammonium ganglionic blockers (e.g., hexamethonium), mecamylamine is a secondary aliphatic amine, allowing it to cross the blood-brain barrier (BBB) and modulate central nAChRs.

In modern drug development, particularly for neuropsychiatric indications (e.g., Tourette’s syndrome, Major Depressive Disorder), the PK profile of mecamylamine is re-evaluated using Stable Isotope Dilution (SID) methodologies. This approach mitigates the bioanalytical challenges posed by the drug's high volatility and lack of a strong chromophore, which historically hampered UV-based detection.

Clinical & Chemical Context[2][3][4][5][6][7][8][9][10]

-

Chemical Class: Aliphatic bicyclic secondary amine.

-

Stereochemistry: Exists as a racemate, though the S-(+)-enantiomer (dexmecamylamine) exhibits distinct potency profiles at

and -

PK Challenge: Renal elimination is highly pH-dependent due to the basic nitrogen (pKa

11.2), necessitating robust internal standards (IS) to correct for intra-subject variability in recovery.

Stable Isotope Chemistry: Synthesis & Selection

To achieve regulatory-grade bioanalysis (FDA/EMA guidelines), a Stable Isotope Labeled Internal Standard (SIL-IS) is required. For mecamylamine, Mecamylamine-d3 (N-trideuteromethyl) is the industry standard.

Why Deuterium (d3)?

-

Mass Shift (+3 Da): Sufficient to avoid interference from the natural isotopic abundance (M+1, M+2) of the analyte (Mecamylamine MW: 167.29).

-

Chemical Stability: The N-methyl position is chemically stable, preventing deuterium exchange with the solvent (unlike acidic protons).

-

Cost-Efficiency: Synthesized readily via N-methylation of the nor-precursor using deuterated methylating agents.

Synthesis Pathway (Mecamylamine-d3)

The synthesis targets the secondary amine moiety. The precursor, 3-aminoisocamphane , undergoes reductive amination or direct alkylation with a deuterated source.

Figure 1: Synthetic route for Mecamylamine-d3. The introduction of the trideuteromethyl group ensures a +3 Da mass shift.

Bioanalytical Methodology (LC-MS/MS)

The quantification of mecamylamine in plasma and urine requires high sensitivity (LLOQ < 1 ng/mL). The use of Mecamylamine-d3 corrects for matrix effects (ion suppression/enhancement) and extraction efficiency variances.

Sample Preparation Protocol

Principle: Liquid-Liquid Extraction (LLE) under alkaline conditions to ensure the amine is uncharged and extractable into organic solvent.

-

Aliquot: Transfer 100 µL human plasma to a 1.5 mL tube.

-

IS Addition: Spike 10 µL of Mecamylamine-d3 (100 ng/mL in methanol).

-

Alkalinization: Add 50 µL of 1.0 M NaOH (Target pH > 12). Critical: Ensures deprotonation of the secondary amine.

-

Extraction: Add 600 µL Methyl tert-butyl ether (MTBE). Vortex for 5 mins @ 1500 rpm.

-

Phase Separation: Centrifuge @ 10,000 x g for 5 mins.

-

Reconstitution: Evaporate supernatant under N2 stream; reconstitute in 100 µL Mobile Phase (0.1% Formic Acid : ACN).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). High pH stability is preferred if using basic mobile phases, though acidic (Formic acid) is standard for positive mode ESI.

-

Ionization: Electrospray Ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).[3]

Table 1: MRM Transitions for Mecamylamine and SIL-IS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Mecamylamine | 168.2 [M+H]+ | 137.1 (Loss of CH3NH2) | 22 | 50 |

| Mecamylamine | 168.2 [M+H]+ | 123.1 (Quantifier) | 28 | 50 |

| Mecamylamine-d3 | 171.2 [M+H]+ | 140.1 (Loss of CD3NH2) | 22 | 50 |

| Mecamylamine-d3 | 171.2 [M+H]+ | 126.1 (Quantifier) | 28 | 50 |

Note: The fragmentation pattern typically involves the loss of the methylamine moiety or ring cleavage. The d3-IS tracks the specific mass shift in the fragment, ensuring specificity.

Figure 2: LC-MS/MS Workflow utilizing Stable Isotope Dilution for precise quantification.

Pharmacokinetic Profile & Metabolic Fate

Mecamylamine exhibits "flow-dependent" renal elimination, which is heavily influenced by urinary pH. This phenomenon makes PK modeling complex, as the clearance (

Core PK Parameters (Human)

-

Bioavailability (F): High (~100%) due to lipophilicity and rapid absorption.

-

Tmax: 1.0 – 3.0 hours.

-

Half-life (

): ~10 hours (Variable: 6–18 hours depending on urine pH). -

Volume of Distribution (

): High (~3–5 L/kg), indicating extensive tissue binding and CNS penetration.

Metabolic Pathways

While renal excretion of the unchanged drug is the primary route, Phase II metabolism becomes relevant in specific populations or when renal function is compromised.

-

N-Glucuronidation: A common pathway for aliphatic tertiary/secondary amines.[4] UGT enzymes (likely UGT1A4 or UGT2B10) conjugate glucuronic acid to the nitrogen.[5]

-

N-Demethylation: Minor CYP450-mediated pathway yielding the primary amine (3-aminoisocamphane).

Kinetic Isotope Effect (KIE):

If using deuterated mecamylamine as a tracer (not just an IS) in metabolic studies, researchers must account for the Deuterium Kinetic Isotope Effect (DKIE). C-H bond cleavage at the methyl group (during demethylation) is the rate-limiting step. Replacing H with D (

Figure 3: Disposition pathways of Mecamylamine. Renal excretion dominates, but N-glucuronidation is a relevant secondary pathway.

Stereoselective Pharmacokinetics

Mecamylamine is chiral.[6] Modern PK studies often employ chiral columns (e.g., Chiralpak AGP) to separate enantiomers, as they may exhibit different clearance rates.

-

S-(+)-Mecamylamine (Dexmecamylamine): Often investigated for antidepressant properties.

-

R-(-)-Mecamylamine: May have a different side-effect profile.[6]

-

Isotope Application: The d3-IS functions effectively for both enantiomers provided the chiral separation occurs chromatographically; the mass spectrometer cannot distinguish enantiomers, but it can distinguish the d3-IS from both natural enantiomers.

References

-

Clinical Pharmacokinetics: Centre for Human Drug Research (CHDR). Pharmacokinetics and pharmacodynamics of oral mecamylamine.[7]Link

-

Renal Impairment Studies: Targacept/AstraZeneca. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment.[7]Link

-

Stereoselectivity: National Institutes of Health (NIH). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers.[2][8]Link

-

Metabolic Pathways (N-Glucuronidation): Drug Metabolism and Disposition.[9] N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group.[4][5][9]Link

-

Isotope Synthesis: Semantic Scholar. A practical synthesis of deuterated methylamine and dimethylamine.[10]Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mecamylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Mecamylamine by LC-MS/MS with Stable Isotope Dilution

This application note provides a comprehensive, high-sensitivity LC-MS/MS protocol for the quantification of Mecamylamine in biological matrices using Mecamylamine-

Introduction & Scope

Mecamylamine is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), historically used as an antihypertensive and currently investigated for neuropsychiatric applications (e.g., Tourette's syndrome, depression).[1] Due to its low therapeutic dosage and the need for precise pharmacokinetic (PK) profiling, a highly sensitive and robust analytical method is required.

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI+) .[2][3] The method employs Mecamylamine-${}^{13}C_4, {}^{15}N as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Method Development Logic (The "Why")

Chromatographic Strategy: High pH Reversed-Phase

Mecamylamine is a secondary aliphatic amine with a

-

Challenge: Under standard acidic mobile phases (0.1% Formic Acid, pH ~2.7), the amine is fully protonated (

), leading to poor retention on C18 columns and potential peak tailing due to secondary silanol interactions. -

Solution: This protocol employs a High pH (pH 10) Mobile Phase . By adjusting the pH near the

, we increase the abundance of the neutral species, significantly enhancing retention and peak shape on hybrid-silica C18 columns (e.g., Waters XBridge or Phenomenex Gemini). This separates the analyte from early-eluting polar matrix interferences.

Internal Standard Selection

-

Mecamylamine-${}^{13}C_4, {}^{15}N (+5 Da): This specific isotopolog is ideal because the +5 Da mass shift prevents "cross-talk" (isotopic overlap) between the analyte and IS channels. The

label is chemically stable, and the

Materials & Reagents

-

Analyte: Mecamylamine Hydrochloride (USP Reference Standard).

-

Internal Standard: Mecamylamine-

Hydrochloride (purity >98%, isotopic enrichment >99%). -

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Water.

-

Additives: Ammonium Bicarbonate (

), Ammonium Hydroxide (

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and maximize sensitivity.

Reagents for Prep:

-

IS Working Solution: 50 ng/mL Mecamylamine-

in 50:50 MeOH:Water. -

Extraction Buffer: 0.1 M Sodium Carbonate (

), pH 11 (Alkaline pH drives amine to neutral state for organic extraction). -

Extraction Solvent: MTBE (Methyl tert-butyl ether).

Step-by-Step Protocol

-

Aliquot: Transfer 100 µL of plasma/serum into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of IS Working Solution. Vortex gently (5 sec).

-

Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate (pH 11). Vortex (5 sec).

-

Extraction: Add 1.0 mL of MTBE.

-

Agitation: Shake on a reciprocating shaker or vortex mixer for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well plate.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

Instrumentation & Conditions

LC Configuration

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent High-pH stable C18).

-

Column Temp: 40°C.

-

Injection Vol: 5 - 10 µL.

Mobile Phases:

-

A: 10 mM Ammonium Bicarbonate in Water, pH 10 (adjusted with

). -

B: Acetonitrile (100%).

Gradient Table:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 0.40 | 90 | 10 | Initial |

| 0.50 | 0.40 | 90 | 10 | Hold |

| 3.00 | 0.40 | 10 | 90 | Linear |

| 4.00 | 0.40 | 10 | 90 | Hold |

| 4.10 | 0.40 | 90 | 10 | Step |

| 6.00 | 0.40 | 90 | 10 | Re-equilibrate |

MS/MS Parameters

-

System: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis, Agilent 6495).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 - 4.5 kV.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| Mecamylamine | 168.2 | 137.1 | 50 | 25 | Quantifier |

| Mecamylamine | 168.2 | 81.1 | 50 | 40 | Qualifier |

| Mecamylamine IS | 173.2 | 141.1 * | 50 | 25 | Quantifier |

*Note on IS Transition: The transition 173.2 -> 141.1 assumes the loss of a neutral fragment (32 Da,

Visual Workflows

Sample Preparation Workflow

Figure 1: Liquid-Liquid Extraction (LLE) workflow ensuring optimal recovery of Mecamylamine.

LC-MS/MS System Configuration

Figure 2: Instrument flow path highlighting the Triple Quadrupole MRM selection process.

Validation Strategy (Bioanalytical)

To ensure the method meets regulatory standards (FDA/EMA), perform the following validation experiments:

-

Linearity: Construct a calibration curve from 0.5 ng/mL to 500 ng/mL . Use a weighted (

) linear regression.-

Acceptance:

; Back-calculated standards within ±15% (±20% at LLOQ).

-

-

Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 separate runs.

-

Acceptance: CV% and Bias within ±15%.

-

-

Matrix Effect (ME): Compare the peak area of post-extraction spiked blank plasma vs. neat solution standards.

-

Calculation:

. -

Role of IS: The IS-normalized matrix factor should be close to 1.0, proving the

analog compensates for any suppression.

-

-

Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.

-

Target: >70% recovery is desirable for LLE.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incorrect pH in extraction | Ensure extraction buffer is pH > 11 to neutralize the amine. |

| Peak Tailing | Secondary interactions | Use a "High pH" stable column (Hybrid particle) and ensure Mobile Phase A is pH 10. |

| IS Interference | Cross-talk | Check the isotopic purity of the IS. If <99%, use a higher mass transition if available. |

| Carryover | Adsorption to system | Use a needle wash of 50:50 ACN:IPA with 0.1% Formic Acid. |

References

-

PubChem. "Mecamylamine | C11H21N."[4] National Library of Medicine. Accessed Oct 26, 2025. [Link]

-

Scheidweiler, K. B., et al. "Simultaneous Quantification of Nicotine... and Mecamylamine in Human Urine by LC-MS/MS."[5] Clinica Chimica Acta, 2008. [Link]

-

Jacob, P., et al. "Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry."[6][7] Journal of Pharmaceutical and Biomedical Analysis, 2000.[6][7] [Link]

-

FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. fimek.edu.rs [fimek.edu.rs]

- 3. researchgate.net [researchgate.net]

- 4. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amanote [app.amanote.com]

- 6. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of mecamylamine 13C4 15N stock solution for mass spec

Application Note: Precision Preparation of Mecamylamine (

Abstract

This technical guide details the protocol for preparing and validating stock solutions of Mecamylamine-

Introduction & Rationale

Mecamylamine is a non-selective nicotinic acetylcholine receptor (nAChR) antagonist.[2][3][4][5] In quantitative bioanalysis, the use of a structural analog is insufficient due to significant matrix effects associated with amine-rich biological fluids.[1] The use of Mecamylamine-

Why ?

-

Isotopic Fidelity: The +5 Da mass shift places the internal standard (IS) signal well beyond the natural isotopic envelope (M+1, M+2) of the native analyte (

168.2), preventing "crosstalk" or signal contribution that skews linearity at the Lower Limit of Quantification (LLOQ). -

Co-elution: As a stable isotope, it co-elutes perfectly with the analyte, experiencing the exact instant ion suppression from the matrix, unlike deuterated (

) analogs which often suffer from chromatographic isotope effects (retention time shifts).

Material Specifications

| Component | Grade | Specification | Critical Note |

| Analyte | Reference Std | Mecamylamine- | Verify Isotopic Purity >99% to minimize contribution to native channel. |

| Solvent A | LC-MS Grade | Methanol (MeOH) | Preferred for primary stock due to high solubility and MS compatibility.[1] |

| Solvent B | LC-MS Grade | Water (Milli-Q) | Used only in working dilutions; avoid for long-term stock storage (microbial risk).[1] |

| Acidifier | Eluent Additive | Formic Acid (FA) | Do NOT use in Stock. Acidifying stock can degrade stability over months. Add only to working solutions if necessary. |

| Vessels | Class A | Amber Glass Volumetric Flasks | Prevent photodegradation; minimize adsorption. |

Critical Physicochemical Considerations

-

Salt vs. Free Base: Mecamylamine is typically supplied as the Hydrochloride (HCl) salt.

-

Volatility: The free base of mecamylamine is a secondary amine with significant vapor pressure. Always handle the salt form for weighing. Never convert to free base in the stock solution; maintain it as the salt in solution until the final extraction step (e.g., pH adjustment before LLE).

Protocol: Primary Stock Solution Preparation

Target Concentration: 1.0 mg/mL (Free Base Equivalent) Volume: 10 mL Solvent: 100% Methanol

Step-by-Step Methodology

-

Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) in a desiccator to prevent condensation. Mecamylamine HCl is hygroscopic; moisture absorption will skew the weighed mass.

-

Gravimetric Verification:

-

Place a clean, dry 10 mL amber volumetric flask on a 5-digit analytical balance. Tare.

-

Calculate the required mass of the Salt form:

-

Example: If Purity = 99.5%, MW(Salt) = 208.8, MW(Base) = 172.3:

[1]

-

-

Transfer: Weigh approximately 12–15 mg of the SIL-IS salt directly into the flask (or a weighing boat, then quantitatively transfer with Methanol). Record the exact weight to 0.01 mg.

-

Dissolution:

-

Add Methanol to ~80% of the flask volume.

-

Sonicate for 5 minutes. Ensure no crystals remain at the meniscus.

-

Vortex for 30 seconds.

-

-

Final Volume: Dilute to the calibration mark with Methanol. Stopper and invert 10 times.

-

Labeling: Label with: Compound Name, Isotope, Concentration (Free Base), Solvent, Preparation Date, Expiration Date (typically 1 year for -20°C stocks), and Preparer Initials.

Protocol: Working Standard Dilution Scheme

Objective: Create a working IS solution (e.g., 500 ng/mL) suitable for spiking into biological samples.

Figure 1: Serial dilution workflow for Mecamylamine SIL-IS. Note the solvent transition from pure organic (Stock) to aqueous-organic (Intermediate) to aqueous (Working) to match the biological matrix.

Quality Control & System Suitability

Before using the stock for sample analysis, it must be validated.

A. Isotopic Interference Check (The "Crosstalk" Test)

Inject a high concentration of the SIL-IS (e.g., 1000 ng/mL) and monitor the Native Mecamylamine transition (e.g., 168.2 → 60.1).

-

Acceptance Criteria: The response in the native channel must be < 20% of the LLOQ response of the native analyte. If high signal is observed, the isotopic purity of the stock is insufficient.

B. Signal Stability

Inject the Working IS Solution (500 ng/mL) six times.

-

Acceptance Criteria: %CV of the peak area should be ≤ 5%.

Storage and Stability

| Parameter | Recommendation | Mechanism/Reasoning |

| Primary Stock Temp | -20°C or -80°C | Arrhenius kinetics; slows chemical degradation.[1] |

| Container | Amber Glass with PTFE-lined cap | Prevents UV degradation and solvent evaporation.[1] |

| Stability Duration | 12 Months (Stock) | Mecamylamine is chemically stable, but solvent evaporation changes concentration over time. |